molecular formula C21H35Cl2N3OSi B12722362 Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride CAS No. 121221-03-2

Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride

Cat. No.: B12722362
CAS No.: 121221-03-2
M. Wt: 444.5 g/mol
InChI Key: TZSIZHUWHXYOKR-UHFFFAOYSA-N
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Description

Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline ring, a propanamide group, and a triethylsilyl-propylamino side chain, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride typically involves multiple steps, starting with the preparation of the quinoline ring and subsequent functionalization to introduce the propanamide and triethylsilyl-propylamino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of quinoline or amide groups.

    Substitution: Nucleophilic or electrophilic substitution reactions on the quinoline ring or side chains.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles (e.g., halides, amines). Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Propanamide derivatives: Compounds with similar amide groups but different side chains.

    Quinoline derivatives: Compounds with variations in the quinoline ring structure.

    Triethylsilyl compounds: Molecules featuring the triethylsilyl group but different core structures.

Uniqueness

Propanamide, N-5-quinolinyl-3-((3-(triethylsilyl)propyl)amino)-, dihydrochloride stands out due to its combination of a quinoline ring, propanamide group, and triethylsilyl-propylamino side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

121221-03-2

Molecular Formula

C21H35Cl2N3OSi

Molecular Weight

444.5 g/mol

IUPAC Name

N-quinolin-5-yl-3-(3-triethylsilylpropylamino)propanamide;dihydrochloride

InChI

InChI=1S/C21H33N3OSi.2ClH/c1-4-26(5-2,6-3)17-9-14-22-16-13-21(25)24-20-12-7-11-19-18(20)10-8-15-23-19;;/h7-8,10-12,15,22H,4-6,9,13-14,16-17H2,1-3H3,(H,24,25);2*1H

InChI Key

TZSIZHUWHXYOKR-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(CC)CCCNCCC(=O)NC1=CC=CC2=C1C=CC=N2.Cl.Cl

Origin of Product

United States

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